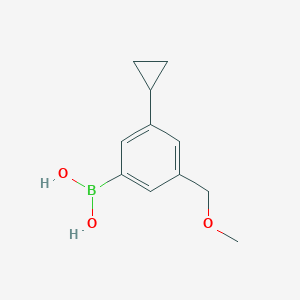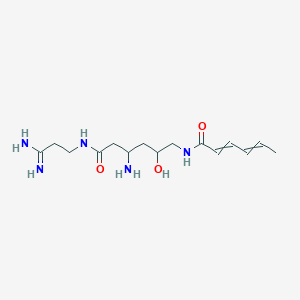
(3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C11H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl group and a methoxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with cyclopropyl and methoxymethyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like potassium carbonate or sodium hydroxide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce boronate esters .
科学的研究の応用
Chemistry: In organic synthesis, (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes .
作用機序
The mechanism of action of (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
類似化合物との比較
Phenylboronic acid: A simpler boronic acid derivative without the cyclopropyl and methoxymethyl substituents.
4-Methoxyphenylboronic acid: Contains a methoxy group on the phenyl ring but lacks the cyclopropyl group.
3-Methoxyphenylboronic acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position.
Uniqueness: (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and methoxymethyl groups, which confer distinct steric and electronic properties.
特性
分子式 |
C11H15BO3 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC名 |
[3-cyclopropyl-5-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-15-7-8-4-10(9-2-3-9)6-11(5-8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3 |
InChIキー |
JSVAXOJVZURDNU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)C2CC2)COC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086926.png)
![6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14086929.png)
![1-(4-Ethylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086931.png)
![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)
![4-[(Dimethylamino)methyl]-2-fluorobenzoic acid](/img/structure/B14086950.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)


![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
